molecular formula C8H14FN B14902940 5-(Fluoromethyl)-6-azaspiro[3.4]octane

5-(Fluoromethyl)-6-azaspiro[3.4]octane

Cat. No.: B14902940
M. Wt: 143.20 g/mol
InChI Key: JDRLGSKIXUETGW-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-6-azaspiro[3.4]octane is a fluorinated organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the introduction of a fluoromethyl group into the spiro structure. One common method is the reaction of a suitable spiro precursor with a fluorinating agent under controlled conditions. For example, the use of fluorinase enzymes can facilitate the direct formation of the C-F bond, making the process more efficient and selective .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated hydrocarbons.

Scientific Research Applications

5-(Fluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Fluoromethyl)-6-azaspiro[3.4]octane is unique due to its specific fluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where fluorine’s unique characteristics are desired.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

5-(fluoromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14FN/c9-6-7-8(2-1-3-8)4-5-10-7/h7,10H,1-6H2

InChI Key

JDRLGSKIXUETGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC2CF

Origin of Product

United States

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